molecular formula C18H20N2O3 B4932552 N-[2-(4-methylphenoxy)ethyl]-N'-(2-methylphenyl)oxamide

N-[2-(4-methylphenoxy)ethyl]-N'-(2-methylphenyl)oxamide

Cat. No.: B4932552
M. Wt: 312.4 g/mol
InChI Key: DVQWQVGCQWKXMZ-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenoxy)ethyl]-N’-(2-methylphenyl)oxamide is an organic compound with a complex structure that includes both phenoxy and phenyl groups

Properties

IUPAC Name

N-[2-(4-methylphenoxy)ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-7-9-15(10-8-13)23-12-11-19-17(21)18(22)20-16-6-4-3-5-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQWQVGCQWKXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenoxy)ethyl]-N’-(2-methylphenyl)oxamide typically involves the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with 2-methylphenyl isocyanate to produce the final oxamide compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-[2-(4-methylphenoxy)ethyl]-N’-(2-methylphenyl)oxamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenoxy)ethyl]-N’-(2-methylphenyl)oxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, where halogenation or alkylation can take place.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or halogenating agents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated phenoxy derivatives.

Scientific Research Applications

N-[2-(4-methylphenoxy)ethyl]-N’-(2-methylphenyl)oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenoxy)ethyl]-N’-(2-methylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and phenyl groups allow the compound to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Methylphenoxy)ethyl]benzamide
  • 2-(4-Methylphenoxy)ethylamine
  • N-(2,4-Dimethylphenyl)formamide

Uniqueness

N-[2-(4-methylphenoxy)ethyl]-N’-(2-methylphenyl)oxamide is unique due to its specific combination of phenoxy and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

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